molecular formula C10H13ClFN B1611923 N-(2-Chloro-6-fluorobenzyl)propan-2-amine CAS No. 62924-66-7

N-(2-Chloro-6-fluorobenzyl)propan-2-amine

Cat. No. B1611923
CAS RN: 62924-66-7
M. Wt: 201.67 g/mol
InChI Key: SADAXVBAMOIPKG-UHFFFAOYSA-N
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Scientific Research Applications

  • Synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole

    • Application: “N-(2-Chloro-6-fluorobenzyl)propan-2-amine” can be used as an alkylating reagent during the synthesis of these compounds .
  • Synthesis of 9-substituted adenine

    • Application: “N-(2-Chloro-6-fluorobenzyl)propan-2-amine” can be used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .
  • Preparation of aprinocid via reaction with adenine

    • Application: “N-(2-Chloro-6-fluorobenzyl)propan-2-amine” can be used in the preparation of aprinocid, a potential antiprotozoal drug, via reaction with adenine .
  • Synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole

    • Application: This compound can be used in the synthesis of a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole .
    • Results: Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

    • Application: This compound can be used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
    • Method: The specific experimental procedures would involve the use of immobilised whole-cell biocatalysts with ®-transaminase .
    • Results: The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
  • Synthesis of 1,2,4-Triazole and 4-Methyl-1,2,4-triazole Derivatives
    • Application: This compound can be used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .
    • Results: The synthesized compounds could have potential anti-inflammatory and analgesic activities .

Future Directions

The future directions for the use and study of “N-(2-Chloro-6-fluorobenzyl)propan-2-amine” are not readily available from the current search results. However, given its potential use in the synthesis of compounds with anticonvulsant activity3, it may be of interest in pharmaceutical research.


properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADAXVBAMOIPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589335
Record name N-[(2-Chloro-6-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-6-fluorobenzyl)propan-2-amine

CAS RN

62924-66-7
Record name N-[(2-Chloro-6-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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